1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate
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Overview
Description
1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate is a complex organic compound with the molecular formula C28H22Cl2N2O5 and a molecular weight of 537.404 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenoxy group, a naphthyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate typically involves multiple steps. The process begins with the preparation of the 2,4-dichlorophenoxypropanoic acid, which is then reacted with hydrazine to form the carbohydrazide intermediate. This intermediate is further reacted with 2-naphthylamine to form the naphthyl carbohydrazonoyl derivative. Finally, this derivative is esterified with 4-methoxybenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- 1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
Uniqueness
1(2-(2-(2,4-Dichlorophenoxy)propanoyl)carbohydrazonoyl)2-naphthyl 4-meo-benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
765285-87-8 |
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Molecular Formula |
C28H22Cl2N2O5 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22Cl2N2O5/c1-17(36-26-14-10-20(29)15-24(26)30)27(33)32-31-16-23-22-6-4-3-5-18(22)9-13-25(23)37-28(34)19-7-11-21(35-2)12-8-19/h3-17H,1-2H3,(H,32,33)/b31-16+ |
InChI Key |
JTOSCCYTJRWPMD-WCMJOSRZSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC)OC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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